molecular formula C11H21NO2 B2812632 1-(Morpholinomethyl)cyclohexan-1-ol CAS No. 116886-08-9

1-(Morpholinomethyl)cyclohexan-1-ol

Cat. No.: B2812632
CAS No.: 116886-08-9
M. Wt: 199.294
InChI Key: PLTSZRWBWHWGBJ-UHFFFAOYSA-N
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Description

1-(Morpholinomethyl)cyclohexan-1-ol is an organic compound with the molecular formula C11H21NO2 It is a derivative of cyclohexanol, where a morpholinomethyl group is attached to the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Morpholinomethyl)cyclohexan-1-ol can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with morpholine in the presence of formaldehyde. This reaction typically proceeds via a Mannich reaction, where the morpholine and formaldehyde react to form a morpholinomethyl intermediate, which then reacts with cyclohexanone to yield the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts. Continuous flow reactors and other advanced techniques may be employed to enhance yield and purity while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

1-(Morpholinomethyl)cyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The morpholinomethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce various alcohols.

Scientific Research Applications

1-(Morpholinomethyl)cyclohexan-1-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a building block for various industrial processes.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanol: A simple alcohol derivative of cyclohexane.

    Morpholine: A heterocyclic amine with a similar structure to the morpholinomethyl group.

    1-(Piperidin-1-ylmethyl)cyclohexan-1-ol: A compound with a similar structure but with a piperidine group instead of morpholine.

Uniqueness

1-(Morpholinomethyl)cyclohexan-1-ol is unique due to the presence of both a morpholinomethyl group and a cyclohexanol moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

1-(morpholin-4-ylmethyl)cyclohexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2/c13-11(4-2-1-3-5-11)10-12-6-8-14-9-7-12/h13H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLTSZRWBWHWGBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CN2CCOCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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